molecular formula C18H17FN4O2 B11292316 1-(3-fluoro-4-methylphenyl)-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

1-(3-fluoro-4-methylphenyl)-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11292316
M. Wt: 340.4 g/mol
InChI Key: YIPDFNGVLSALRT-UHFFFAOYSA-N
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Description

1-(3-fluoro-4-methylphenyl)-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound It belongs to the class of triazole derivatives, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-fluoro-4-methylphenyl)-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne. This reaction is often carried out under copper-catalyzed conditions (CuAAC) at room temperature.

    Introduction of the Fluoro and Methyl Groups: The fluoro and methyl groups are introduced through electrophilic aromatic substitution reactions. These reactions typically require the presence of a strong acid catalyst and are conducted at elevated temperatures.

    Coupling with Methoxyphenyl Group: The final step involves coupling the triazole derivative with the methoxyphenyl group using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(3-fluoro-4-methylphenyl)-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro and methoxy positions, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced derivatives with modified functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

1-(3-fluoro-4-methylphenyl)-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-fluoro-4-methylphenyl)-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-chloro-4-methylphenyl)-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
  • 1-(3-bromo-4-methylphenyl)-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
  • 1-(3-fluoro-4-methylphenyl)-N-(2-hydroxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Uniqueness

1-(3-fluoro-4-methylphenyl)-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the fluoro and methoxy groups, which can significantly influence its chemical reactivity and biological activity. These groups can enhance the compound’s stability, solubility, and ability to interact with specific molecular targets, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C18H17FN4O2

Molecular Weight

340.4 g/mol

IUPAC Name

1-(3-fluoro-4-methylphenyl)-N-(2-methoxyphenyl)-5-methyltriazole-4-carboxamide

InChI

InChI=1S/C18H17FN4O2/c1-11-8-9-13(10-14(11)19)23-12(2)17(21-22-23)18(24)20-15-6-4-5-7-16(15)25-3/h4-10H,1-3H3,(H,20,24)

InChI Key

YIPDFNGVLSALRT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3OC)C)F

Origin of Product

United States

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